[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride
CAS No.: 1798730-81-0
Cat. No.: VC2609256
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798730-81-0 |
|---|---|
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | [1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14;/h1-4,10,14H,5-7,13H2;1H |
| Standard InChI Key | FLUBGWDYCYYRNI-UHFFFAOYSA-N |
| SMILES | C1C(C1(CN)CO)C2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1C(C1(CN)CO)C2=CC=C(C=C2)F.Cl |
Introduction
[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure, including a cyclopropyl ring, an aminomethyl group, and a fluorophenyl group, which contribute to its potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Molecular Formula and Weight
Synonyms and Identifiers
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PubChem CID: 86775510 (hydrochloride), 63043803 (parent compound)
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InChI: InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14;/h1-4,10,14H,5-7,13H2;1H
Synthesis and Chemical Reactivity
The synthesis of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like NMR spectroscopy are used to ensure the compound's quality.
The chemical reactivity of this compound can be explored through various reactions, which are crucial for understanding its behavior in biological systems and potential modifications for enhanced activity.
Biological Activities and Potential Applications
While specific biological activities of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride are not well-documented, compounds with similar structures often exhibit significant biological activities. These include potential anticancer properties and receptor interaction profiles, depending on the specific substituents and ring structures.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)-2-(phenyl)cyclopropanol | Similar cyclopropyl structure | Antidepressant effects |
| 1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanol | Different fluorinated aromatic group | Potential anticancer properties |
| 1-(Aminomethyl)-3-(4-fluorophenyl)cyclobutanol | Cyclobutane instead of cyclopropane | Varying receptor interaction profiles |
Research Findings and Future Directions
Research on [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride is ongoing, with a focus on understanding its interactions with biological macromolecules. These studies are essential for advancing the compound into clinical development phases. In vitro assays are typically employed to evaluate its biological activities against relevant cellular models.
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